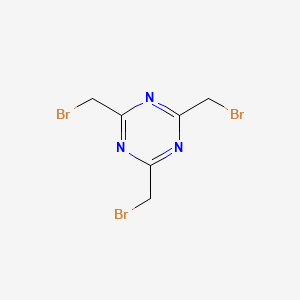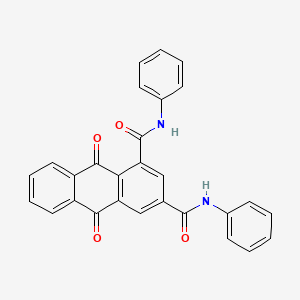![molecular formula C13H9ClO2S B14180084 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde CAS No. 883752-42-9](/img/structure/B14180084.png)
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is an organic compound with a molecular formula of C13H9ClO2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position and a 4-[(4-hydroxyphenyl)sulfanyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with 4-mercaptophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-mercaptophenol attacks the aldehyde group of 2-chloro-4-hydroxybenzaldehyde, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzoic acid
Reduction: 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of advanced materials, such as polymers and resins, due to its functional groups that allow for further chemical modifications.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde largely depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. The hydroxyl and sulfanyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-hydroxybenzaldehyde: A simpler analog lacking the sulfanyl group, used in various synthetic applications.
4-Hydroxybenzaldehyde: Another analog without the chlorine and sulfanyl groups, commonly used in organic synthesis.
4-[(4-Hydroxyphenyl)sulfanyl]benzaldehyde: Similar structure but without the chlorine atom, used in similar research applications.
Uniqueness
2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of both chlorine and sulfanyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various research applications.
Propriétés
Numéro CAS |
883752-42-9 |
|---|---|
Formule moléculaire |
C13H9ClO2S |
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
2-chloro-4-(4-hydroxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO2S/c14-13-7-12(4-1-9(13)8-15)17-11-5-2-10(16)3-6-11/h1-8,16H |
Clé InChI |
GEIVGOVBRXQSAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SC2=CC(=C(C=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




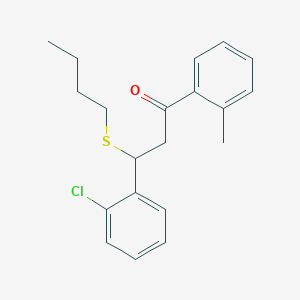


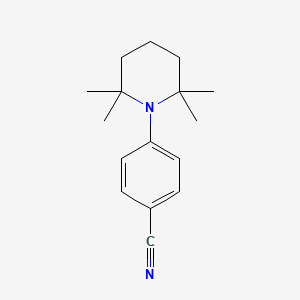

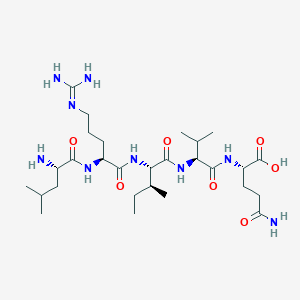
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)

